molecular formula C15H12ClNO B3496319 5-chloro-2-(3,4-dimethylphenyl)-1,3-benzoxazole

5-chloro-2-(3,4-dimethylphenyl)-1,3-benzoxazole

Cat. No.: B3496319
M. Wt: 257.71 g/mol
InChI Key: SQAAYNCDRLVNLQ-UHFFFAOYSA-N
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Description

5-chloro-2-(3,4-dimethylphenyl)-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a chlorine atom and two methyl groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3,4-dimethylphenyl)-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(3,4-dimethylphenyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted benzoxazoles depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(3,4-dimethylphenyl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(3,4-dimethylphenyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)-1,3-benzoxazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-chloro-2-phenyl-1,3-benzoxazole: Lacks the methyl groups, which can influence its chemical properties and interactions.

    5-chloro-2-(4-methylphenyl)-1,3-benzoxazole: Has a single methyl group, leading to different steric and electronic effects.

Uniqueness

5-chloro-2-(3,4-dimethylphenyl)-1,3-benzoxazole is unique due to the presence of both chlorine and two methyl groups on the phenyl ring. This combination of substituents enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2-(3,4-dimethylphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-9-3-4-11(7-10(9)2)15-17-13-8-12(16)5-6-14(13)18-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAAYNCDRLVNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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